An In-depth Technical Guide to 2-Amino-4-fluoro-5-(trifluoromethyl)phenol: A Core Building Block for Advanced Drug Discovery
An In-depth Technical Guide to 2-Amino-4-fluoro-5-(trifluoromethyl)phenol: A Core Building Block for Advanced Drug Discovery
Abstract and Introduction
2-Amino-4-fluoro-5-(trifluoromethyl)phenol is a highly functionalized aromatic compound of significant interest in the field of medicinal chemistry. Its structure, featuring an aminophenol core substituted with both a fluorine atom and a trifluoromethyl group, makes it a valuable and versatile building block for the synthesis of complex pharmaceutical agents. The strategic incorporation of fluorine and trifluoromethyl moieties is a cornerstone of modern drug design, often employed to enhance critical pharmacokinetic and pharmacodynamic properties such as metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3]
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-Amino-4-fluoro-5-(trifluoromethyl)phenol. As a Senior Application Scientist, the aim is not merely to list data but to provide a narrative grounded in field-proven insights, explaining the causal relationships behind its reactivity and the strategic choices in its synthesis and application.
Chemical Identity and Physicochemical Properties
The fundamental properties of a chemical building block are critical for its effective use in synthesis. The key identifiers and calculated properties for 2-Amino-4-fluoro-5-(trifluoromethyl)phenol are summarized below. Experimental physical properties such as melting point and solubility are not widely reported in the public domain and should be determined empirically upon acquisition.
| Property | Value | Source |
| IUPAC Name | 2-Amino-4-fluoro-5-(trifluoromethyl)phenol | N/A |
| CAS Number | 1803770-86-6 | |
| Molecular Formula | C₇H₅F₄NO | |
| Molecular Weight | 195.11 g/mol | |
| Canonical SMILES | NC1=CC(C(F)(F)F)=C(F)C=C1O | |
| Appearance | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Molecular Structure and Reactivity Analysis
The utility of 2-Amino-4-fluoro-5-(trifluoromethyl)phenol as a synthetic intermediate stems directly from the interplay of its distinct functional groups arranged on the aromatic scaffold.
Caption: Chemical structure of 2-Amino-4-fluoro-5-(trifluoromethyl)phenol.
Key Reactivity Insights:
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Nucleophilic Amino Group: The primary amine (-NH₂) at the C2 position is a potent nucleophile and the most reactive site for derivatization. It readily participates in amide bond formation, reductive amination, and diazotization reactions, providing a primary vector for extending the molecular scaffold.
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Acidic Phenolic Hydroxyl: The hydroxyl (-OH) group at the C1 position is phenolic, rendering it acidic. It can be deprotonated to form a phenoxide, a strong nucleophile suitable for ether synthesis (e.g., Williamson ether synthesis). Its acidity is enhanced by the electron-withdrawing effects of the adjacent fluorine and trifluoromethyl groups.
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Electron-Withdrawing Groups (-F and -CF₃): The fluorine atom (at C4) and the trifluoromethyl group (at C5) are strongly electron-withdrawing. This has several profound effects:
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Increased Acidity: They increase the acidity of the phenolic proton.
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Deactivation of Aromatic Ring: They deactivate the benzene ring towards electrophilic aromatic substitution.
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Metabolic Stability: The C-F bonds are exceptionally strong, and the CF₃ group, in particular, is highly resistant to oxidative metabolism. This property is often intentionally designed into drug candidates to increase their in vivo half-life.[1]
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Site-Selectivity: The positions of the functional groups provide clear opportunities for site-selective reactions. For instance, acylation will preferentially occur at the more nucleophilic amino group over the hydroxyl group under controlled conditions.
Synthesis and Purification Protocol
A specific, peer-reviewed synthesis for 2-Amino-4-fluoro-5-(trifluoromethyl)phenol is not readily found in the literature. However, a highly reliable and standard method for preparing substituted aminophenols is the catalytic hydrogenation of the corresponding nitrophenol precursor. This approach is favored for its high yields, clean conversion, and operational simplicity.
The logical precursor for this synthesis is 4-fluoro-2-nitro-5-(trifluoromethyl)phenol . The following protocol is a representative, self-validating workflow based on established chemical principles for this transformation.
Caption: Representative workflow for the synthesis of the target compound.
Detailed Experimental Protocol:
Objective: To synthesize 2-Amino-4-fluoro-5-(trifluoromethyl)phenol by reduction of 4-fluoro-2-nitro-5-(trifluoromethyl)phenol.
Materials:
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4-fluoro-2-nitro-5-(trifluoromethyl)phenol (1.0 eq)
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Palladium on carbon (10% Pd, ~1-5 mol%)
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Ethanol (or Methanol), reagent grade
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Hydrogen (H₂) gas
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Celite® (diatomaceous earth)
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Parr hydrogenation apparatus or similar pressure-rated vessel
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Standard laboratory glassware
Procedure:
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Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and properly grounded.
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Charging the Reactor: In a round-bottom flask, dissolve the 4-fluoro-2-nitro-5-(trifluoromethyl)phenol in a suitable volume of ethanol (e.g., 10-20 mL per gram of substrate). Carefully add the 10% Pd/C catalyst to this solution.
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Expertise Note: The catalyst is pyrophoric and should be handled with care, preferably under an inert atmosphere (e.g., nitrogen or argon) while being weighed and transferred. Wetting the catalyst with a small amount of the solvent before adding the substrate solution can mitigate this risk.
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Transfer to Hydrogenator: Transfer the slurry to the hydrogenation vessel. Rinse the flask with a small amount of ethanol to ensure complete transfer.
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Hydrogenation: Seal the vessel. Purge the system several times with nitrogen to remove oxygen, then purge with hydrogen. Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-60 psig for this type of reduction).
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Reaction Monitoring: Begin vigorous stirring. The reaction is exothermic, and a slight increase in temperature may be observed. The reaction progress is monitored by the uptake of hydrogen from the pressure gauge. The reaction is complete when hydrogen uptake ceases.
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Trustworthiness Note: A stable pressure reading over a significant period (e.g., 1-2 hours) is a reliable indicator of reaction completion. TLC analysis of an aliquot can also be used for confirmation.
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Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen from the vessel and purge again with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of fresh ethanol to recover any adsorbed product.
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Expertise Note: The Celite pad prevents the fine catalyst particles from passing through the filter paper. The used catalyst on the Celite should not be allowed to dry in the open air as it can ignite. It should be quenched carefully with water.
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Isolation: Concentrate the filtrate using a rotary evaporator. The resulting solid is the crude 2-Amino-4-fluoro-5-(trifluoromethyl)phenol.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the final, high-purity product.
Applications in Medicinal Chemistry and Drug Development
While specific drugs containing the 2-Amino-4-fluoro-5-(trifluoromethyl)phenol moiety are not prominent in public literature, its value lies in its potential as a scaffold. The combination of fluorine and a CF₃ group on an aromatic ring is a highly sought-after motif in drug design.
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Bioisosteric Replacement: The trifluoromethyl group can serve as a bioisostere for other groups like isopropyl or chloro, but with profoundly different electronic properties, allowing chemists to fine-tune a molecule's interaction with a biological target.[1]
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Metabolic Blocking: The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like Cytochrome P450s. Placing a fluorine or CF₃ group at a site that would otherwise be susceptible to oxidative metabolism is a common and effective strategy to increase a drug's half-life and oral bioavailability.[1]
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Modulation of pKa: The electron-withdrawing nature of the substituents will lower the pKa of the amino group, making it less basic. This can be critical for optimizing a drug's solubility, cell permeability, and off-target activity (e.g., hERG channel binding).
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Enhanced Binding Affinity: The unique electronic and conformational properties imparted by fluorine can lead to stronger and more specific interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, ultimately increasing the potency of a drug candidate.[2]
This building block is therefore an ideal starting point for synthesizing libraries of compounds for screening against various targets, including kinases, proteases, and G-protein coupled receptors (GPCRs).
Safety and Handling
A specific Safety Data Sheet (SDS) for CAS 1803770-86-6 is not widely available. Therefore, handling precautions must be based on the known hazards of structurally related compounds, such as substituted aminophenols and fluorinated aromatics.
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Hazard Classification (Anticipated): Likely to be classified as harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.
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Personal Protective Equipment (PPE):
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
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Eye Protection: Use chemical safety goggles or a face shield.
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Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Crucial Note: Always consult the material-specific SDS provided by the supplier before handling this chemical. The information provided here is for guidance based on chemical class and does not replace a formal hazard assessment.
References
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PrepChem. Synthesis of 2-amino-4-(trifluoromethyl)phenol. Available from: [Link]
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GSRS. 2-AMINO-5-NITRO-4-(TRIFLUOROMETHYL)PHENOL, 1-(HYDROGEN SULFATE). Available from: [Link]
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ResearchGate. Catalytic reduction of 4-nitrophenol (4-NP). (A) Time dependent 4-NP.... Available from: [Link]
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MDPI. Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application. Available from: [Link]
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University of Notre Dame. Catalytic Reduction of 4‐Nitrophenol: A Quantitative Assessment of the Role of Dissolved Oxygen in Determining the Induction Time. Available from: [Link]
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PMC. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Available from: [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
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MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
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PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
